molecular formula C20H16N2O5 B11052052 2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No. B11052052
M. Wt: 364.4 g/mol
InChI Key: OOQKKUJFCWRMGA-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name, is a fascinating fusion of chemical elements. Let’s break it down:

  • 2-(1,3-benzodioxol-5-yloxy): : This part of the molecule consists of a benzodioxole ring (a six-membered ring containing two oxygen atoms) attached to an oxy group (O). The benzodioxole moiety imparts aromatic and electron-rich properties.

  • N-(4-methoxyphenyl)pyridine-3-carboxamide: : Here, we have a pyridine ring (a six-membered nitrogen-containing heterocycle) linked to a carboxamide group (CONH₂). The 4-methoxyphenyl substituent adds further complexity.

Preparation Methods

Synthesizing this compound involves intricate steps. While I don’t have specific industrial production methods, here’s a general outline:

  • Synthetic Routes: : Researchers typically employ multistep organic synthesis. One approach might involve coupling a pyridine derivative with a benzodioxole precursor.

  • Reaction Conditions: : These can vary, but common conditions include refluxing in solvents like dichloromethane or acetonitrile, using appropriate catalysts and reagents.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents: Examples include oxidants (like KMnO₄), reducing agents (such as LiAlH₄), and nucleophiles (e.g., Grignard reagents).

    Major Products: These depend on reaction conditions, but expect derivatives with altered functional groups.

Scientific Research Applications

    Chemistry: Investigate its reactivity, design new derivatives, and explore its role in supramolecular chemistry.

    Biology: Assess its interactions with biological macromolecules (enzymes, receptors).

    Medicine: Explore potential drug candidates based on its structure.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes due to its structural features.

    Pathways: Investigate how it affects cellular processes (e.g., signal transduction, metabolism).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features (e.g., the benzodioxole-pyridine combination).

    Similar Compounds: While I don’t have a specific list, explore related molecules like benzodioxole derivatives or pyridine-based compounds.

properties

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H16N2O5/c1-24-14-6-4-13(5-7-14)22-19(23)16-3-2-10-21-20(16)27-15-8-9-17-18(11-15)26-12-25-17/h2-11H,12H2,1H3,(H,22,23)

InChI Key

OOQKKUJFCWRMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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